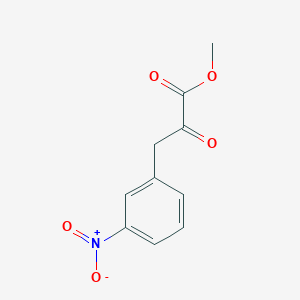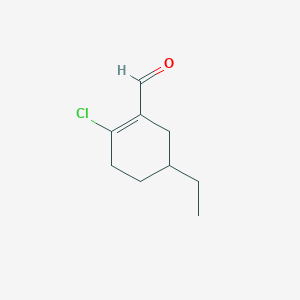
2-Chloro-5-ethyl-1-cyclohexenecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD11207308 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
Métodos De Preparación
The synthesis of MFCD11207308 involves several steps, each requiring specific conditions and reagents. One common synthetic route includes the use of triazolo ring compounds, which are then converted into methanesulfonate crystal forms . The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .
Análisis De Reacciones Químicas
MFCD11207308 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions facilitated by water radical cations, leading to the formation of quaternary ammonium cations . These reactions are typically carried out under ambient conditions without the need for traditional chemical catalysts or oxidants . The major products formed from these reactions include quaternary ammonium compounds, which are significant in drug development .
Aplicaciones Científicas De Investigación
MFCD11207308 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic transformations, including multicomponent reactions . In biology and medicine, it is explored for its potential in drug development due to its ability to form stable compounds with biological activity . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of MFCD11207308 involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, it interacts with water radical cations to form quaternary ammonium cations . This interaction is facilitated by the unique structure of the compound, which allows it to participate in these reactions under mild conditions.
Comparación Con Compuestos Similares
MFCD11207308 can be compared with other similar compounds based on its structure and reactivity. Similar compounds include other triazolo ring compounds and methanesulfonate derivatives . What sets MFCD11207308 apart is its stability and ability to participate in a wide range of chemical reactions under mild conditions . This makes it a valuable compound for various scientific and industrial applications.
Conclusion
MFCD11207308 is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable reagent in synthetic transformations and drug development. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for exploring its full potential in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C9H13ClO |
|---|---|
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
2-chloro-5-ethylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C9H13ClO/c1-2-7-3-4-9(10)8(5-7)6-11/h6-7H,2-5H2,1H3 |
Clave InChI |
QYNMXCGOBRQCJE-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(=C(C1)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one](/img/structure/B13692207.png)

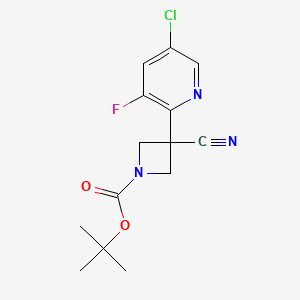

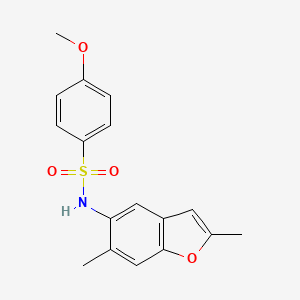
![Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13692236.png)


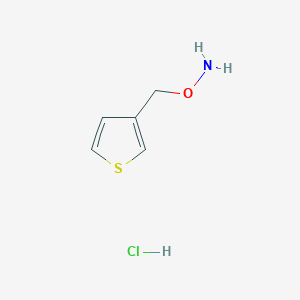
![(S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13692261.png)
![4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B13692275.png)
